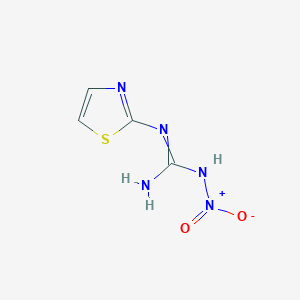

N-Nitro-N'-2-thiazolyl-guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Nitro-N’-2-thiazolyl-guanidine: is a chemical compound with the molecular formula C4H5N5O2S and a molecular weight of 187.18 g/mol . It is known for its unique structure, which includes a thiazole ring and a nitro group, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’-2-thiazolyl-guanidine typically involves the reaction of guanidine derivatives with nitro-substituted thiazoles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-Nitro-N’-2-thiazolyl-guanidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-Nitro-N’-2-thiazolyl-guanidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of N-amino-N’-2-thiazolyl-guanidine.

Substitution: Formation of various substituted thiazole derivatives.

Applications De Recherche Scientifique

N-Nitro-N'-2-thiazolyl-guanidine's mechanism of action involves interactions with molecular targets, such as enzymes and receptors, with the nitro group playing a crucial role.

Scientific Research Applications

Nigella sativa L. (Black cumin) volatile oil, containing thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), activates PPAR-γ, attenuates myeloperoxidase activity, protects colon microscopic architecture in inflammatory bowel disease, lowers the expression of pro-inflammatory cytokines and mediators at mRNA and protein levels, reduces phosphorylation in activated MAPK and NF-κB proteins, and enhances colon epithelial PPAR-γ expression. It also diminishes CXCL-1 IL-8 and cyclooxygenase-2 (COX-2) mRNA expression in HT-29 cells exposed to TNF-α, and increases HT-29 PPAR-γ mRNA and protein expression in vivo and in vitro . N-methyl-N'-nitroguanidine can be used as an intermediate in the preparation of biologically active compounds, such as insecticides .

Pharmaceutical Research

Enamides bearing a nitro functionality have been evaluated for their inhibitory profiles of monoamine oxidases (MAOs) and β-site amyloid precursor protein cleaving enzyme 1 (β-secretase, BACE1) . Compounds NEA3 and NEA1 exhibited more potent MAO-B inhibition than the standards lazabemide and pargyline, with greater selectivity index (SI) values toward MAO-B over MAO-A. Inhibition and kinetics studies suggested that NEA3 and NEA1 are reversible and competitive inhibitors . Reversibility studies indicated that NEA1 and NEA3 function as reversible MAO-B inhibitors, similar to lazabemide .

PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is an epigenetic target associated with tumors, making it of interest for cancer therapy. Several PRMT5 inhibitors have entered clinical trials, with second-generation inhibitors showing clinical application value. However, due to toxicity, none have been approved for marketing . Methylthioadenosine (MTA)-cooperative PRMT5 inhibitors are under review for their design and structure-activity relationship (SAR). Safety concerns exist regarding the aromatic amine moiety of second-generation PRMT5 inhibitors and potential nitrosamine risk factors during preparation .

Additional compounds

- N-Methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine, synthesized from a primary amine and N-methyl 1-methylthio-2-nitroethyleneamine, melts at approximately 100°-103° C after recrystallization from a methanol-ethyl acetate solvent mixture .

- N-methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl-N"-aminocarbonylguanidine dihydrochloride can be produced by dissolving N-methyl-N'-2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl-N"-cyanoguanidine in aqueous hydrochloric acid, followed by evaporation .

Mécanisme D'action

The mechanism of action of N-Nitro-N’-2-thiazolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring can interact with specific binding sites on proteins, modulating their activity .

Comparaison Avec Des Composés Similaires

- N-Nitro-N’-2-thiazolyl-urea

- N-Nitro-N’-2-thiazolyl-thiourea

- N-Nitro-N’-2-thiazolyl-amidine

Comparison: N-Nitro-N’-2-thiazolyl-guanidine is unique due to its specific combination of a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-Nitro-N’-2-thiazolyl-urea and N-Nitro-N’-2-thiazolyl-thiourea have different functional groups, leading to variations in their chemical behavior and applications .

Propriétés

Formule moléculaire |

C4H5N5O2S |

|---|---|

Poids moléculaire |

187.18 g/mol |

Nom IUPAC |

1-nitro-2-(1,3-thiazol-2-yl)guanidine |

InChI |

InChI=1S/C4H5N5O2S/c5-3(8-9(10)11)7-4-6-1-2-12-4/h1-2H,(H3,5,6,7,8) |

Clé InChI |

NEZXKHMKXTVOIZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=N1)N=C(N)N[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.